molecular formula C20H17BrFN3O B2974966 (4-((4-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1358886-62-0

(4-((4-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B2974966
CAS No.: 1358886-62-0
M. Wt: 414.278
InChI Key: ZHJOATVCXVTLNI-UHFFFAOYSA-N
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Description

The compound “(4-((4-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone” is a quinoline derivative featuring a 6-fluoro substitution on the quinoline core, a 4-bromophenylamino group at position 4, and a pyrrolidin-1-yl methanone moiety at position 2. The bromine atom enhances lipophilicity and may influence binding interactions, while the fluorine atom improves metabolic stability.

Properties

IUPAC Name

[4-(4-bromoanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrFN3O/c21-13-3-6-15(7-4-13)24-19-16-11-14(22)5-8-18(16)23-12-17(19)20(26)25-9-1-2-10-25/h3-8,11-12H,1-2,9-10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJOATVCXVTLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Bromophenylamino Substitution: The bromophenylamino group can be introduced through a nucleophilic aromatic substitution reaction, where a brominated aniline derivative reacts with the quinoline core.

    Attachment of the Pyrrolidinylmethanone Moiety: This step involves the formation of an amide bond between the quinoline derivative and pyrrolidine-1-carboxylic acid, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4-((4-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts (e.g., palladium on carbon) or chemical reductants like sodium borohydride, which may reduce the quinoline ring or the bromophenylamino group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the bromophenyl and quinoline moieties, using reagents like alkyl halides or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

(4-((4-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone: has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Biological Studies: The compound is used in studies exploring its antimicrobial and antiviral properties, given its structural similarity to known bioactive quinoline derivatives.

    Chemical Biology: Researchers use this compound to study its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-((4-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as DNA and enzymes. The quinoline core can intercalate into DNA, disrupting its function and inhibiting the activity of topoisomerases, which are essential for DNA replication and repair. The bromophenylamino group enhances binding affinity to these targets, while the fluorine atom and pyrrolidinylmethanone moiety contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of this compound, we compare it structurally and functionally with analogous molecules. Key comparisons include:

Table 1: Structural and Molecular Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
(4-((4-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone Quinoline 6-F, 4-(4-BrPhNH), 3-(pyrrolidin-1-yl-methanone) C₂₀H₁₉BrFN₃O 416.3 (calculated)
(4-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone Quinoline 6-F, 4-(piperazinyl-2,4-dimethylphenyl), 3-(piperidin-1-yl-methanone) C₂₇H₃₁FN₄O 446.6
(4-((4-Chloro-3-fluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone 1,8-Naphthyridine 7-CH₃, 4-(4-Cl-3-F-PhNH), 3-(pyrrolidin-1-yl-methanone) C₂₀H₁₇ClF₂N₄O 410.8 (calculated)
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Pyrazoline 5-(4-BrPh), 3-(4-FPh), 1-COCH₃ C₁₆H₁₃BrFN₃O 362.2

Key Observations

Core Structure Differences: The quinoline core (present in the target compound and ’s molecule) offers a planar aromatic system conducive to π-π stacking in biological targets. Pyrazoline derivatives () lack aromaticity in their dihydropyrazole core, reducing rigidity compared to quinoline .

Fluorine, common in all compounds, improves metabolic stability and electronegativity . Amino Groups: The 4-bromophenylamino group in the target compound may favor interactions with hydrophobic pockets in targets like kinases, whereas the 4-chloro-3-fluorophenylamino group in ’s compound introduces steric and electronic variations .

Piperidin-1-yl methanone () introduces a six-membered ring, offering greater flexibility but reduced steric hindrance .

Molecular Weight and Solubility :

  • The target compound (416.3 g/mol) is lighter than ’s analog (446.6 g/mol), primarily due to the smaller pyrrolidine ring vs. piperidine and the absence of a bulky piperazinyl group. However, bromine may reduce aqueous solubility compared to ’s dimethylphenyl substituent .

Pharmacological Implications

  • Target Selectivity: Quinoline derivatives often inhibit kinases (e.g., EGFR, VEGFR), where the 6-fluoro substitution and bromophenylamino group may enhance binding affinity. The naphthyridine analog () could target different enzymes due to its distinct core .
  • Synthetic Accessibility: The pyrazoline derivatives () are synthesized via cyclocondensation, whereas quinoline-based compounds typically involve Skraup or Friedländer syntheses, highlighting divergent synthetic routes .

Biological Activity

The compound (4-((4-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. Its structure, characterized by a quinoline core and various functional groups, suggests diverse mechanisms of action that may be beneficial in therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H19BrFN3OC_{18}H_{19}BrFN_3O, with a molecular weight of approximately 372.27 g/mol. The presence of bromine and fluorine atoms in the structure may influence its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that quinoline derivatives exhibit significant antimicrobial activity. A study focusing on similar compounds found that modifications at the 4-position of the quinoline ring can enhance antibacterial efficacy against various pathogens, including resistant strains of bacteria . The introduction of the bromophenyl group in this compound may further augment its antimicrobial potency.

Antiviral Activity

Recent investigations into oxoquinoline derivatives have highlighted their potential as antiviral agents. The compound's structural features may allow it to interact with viral proteins, inhibiting their function. For instance, studies have demonstrated that certain quinoline derivatives can block viral entry or replication in host cells .

Anticancer Effects

Quinoline-based compounds are also being explored for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of specific kinases involved in tumor growth. Preliminary data suggest that (4-((4-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone may exhibit similar effects, although detailed studies are required to confirm these findings.

The proposed mechanism of action for this compound involves binding to specific biological targets such as enzymes or receptors. For example, it may inhibit topoisomerases or kinases, leading to disrupted cellular processes in pathogens or cancer cells. Additionally, the fluorine atom's electronegativity could enhance binding affinity to target sites, thereby increasing biological activity.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth with similar quinoline derivatives .
Study 2Antiviral PropertiesIdentified potential for viral replication inhibition through structural analogs .
Study 3Anticancer ActivityShowed cytotoxic effects on cancer cell lines with related compounds .

Q & A

Q. What are the recommended synthetic routes for (4-((4-Bromophenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone, and how can reaction conditions be optimized?

A multi-step synthesis approach is typically employed, starting with functionalization of the quinoline core. For example, fluorination at the 6-position can be achieved via nucleophilic aromatic substitution using KF under microwave-assisted conditions (80–100°C, 2–4 hours) to improve yield and selectivity . Subsequent coupling of the 4-bromophenylamino group may utilize Buchwald-Hartwig amination with Pd(OAc)₂/Xantphos as a catalyst system, requiring rigorous exclusion of oxygen to prevent side reactions. Pyrrolidin-1-yl methanone formation can be accomplished via a nucleophilic acyl substitution reaction using pyrrolidine and a carbonyl chloride intermediate. Purity optimization (>95%) is critical, requiring column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol/water mixtures .

Q. How should researchers validate the structural integrity of this compound?

Combined spectroscopic and crystallographic methods are essential:

  • ¹H/¹³C NMR : Confirm the presence of the 6-fluoroquinoline proton (δ 8.2–8.5 ppm, doublet) and pyrrolidine methylene groups (δ 1.8–2.1 ppm, multiplet). The 4-bromophenylamino group shows characteristic NH resonance at δ 6.5–7.0 ppm .
  • X-ray crystallography : Resolve spatial arrangements, such as the dihedral angle between the quinoline and phenylamino moieties, which influences π-π stacking interactions. For analogs, angles of 15–25° have been reported .
  • HRMS : Validate molecular weight (expected [M+H]⁺: ~444.08 g/mol) with <2 ppm error .

Q. What safety protocols are critical during handling?

Refer to SDS guidelines for pyrrolidine-containing compounds:

  • Use PPE (nitrile gloves, goggles) to prevent skin/eye contact.
  • Work under fume hoods due to potential respiratory irritation (TLV: 2 ppm).
  • Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in kinase inhibition studies?

  • Core modifications : Replace the 4-bromophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) substituents to assess binding affinity changes in kinase assays (e.g., EGFR or Aurora A).
  • Pyrrolidine substitution : Test N-methylpyrrolidine or spirocyclic analogs to evaluate steric effects on ATP-binding pocket interactions.
  • Fluorine positioning : Compare 6-fluoro vs. 7-fluoro analogs to determine electronic effects on quinoline’s π-stacking with hydrophobic kinase domains. Use molecular docking (AutoDock Vina) and MM/GBSA binding energy calculations to prioritize candidates .

Q. How can crystallographic data resolve contradictions in reported pharmacological activity?

Discrepancies in IC₅₀ values (e.g., anti-tubercular vs. anticancer assays) may arise from polymorphic forms. Perform:

  • Single-crystal XRD : Identify dominant polymorphs and hydrogen-bonding networks (e.g., N–H···O/F interactions). For example, a 2012 study resolved a pyrazole analog with a 19.7° dihedral angle, correlating with enhanced membrane permeability .
  • DSC/TGA : Assess thermal stability (decomposition >200°C) and phase transitions affecting bioavailability .

Q. What strategies mitigate off-target effects in in vivo models?

  • Metabolic profiling : Use LC-MS/MS to identify major metabolites (e.g., oxidative defluorination or pyrrolidine ring cleavage) in murine plasma. Adjust dosing regimens to minimize hepatotoxicity.
  • Selectivity screening : Employ kinome-wide profiling (Eurofins KinomeScan) to identify off-target kinase interactions (e.g., CDK2 or JAK2). For fluorinated quinolines, selectivity ratios >100-fold have been achieved via bulkier C3 substituents .

Q. How can computational methods improve the design of derivatives with enhanced blood-brain barrier (BBB) penetration?

  • QSAR modeling : Train models on logP (2.5–3.5), polar surface area (<90 Ų), and P-gp efflux ratio data from Caco-2 assays.
  • MD simulations : Simulate BBB traversal using CHARMM force fields, focusing on hydrogen-bond donor count (<2) and rigidity of the quinoline-pyrrolidine scaffold .

Data Contradiction Analysis

Q. How to address conflicting solubility data in DMSO and aqueous buffers?

  • Dynamic light scattering (DLS) : Detect aggregation at >0.1 mg/mL, which falsely lowers measured solubility. Use sonication (30 min, 40 kHz) and 0.22 μm filtration to disaggregate particles.
  • pH-solubility profiling : For analogs, solubility in PBS (pH 7.4) is typically <50 μM due to the hydrophobic pyrrolidine moiety, but increases to >200 μM at pH 2.0 (simulated gastric fluid) .

Q. Why do in vitro cytotoxicity results vary between 2D vs. 3D cell models?

  • 3D spheroid penetration : The compound’s logD (2.8) may limit diffusion into hypoxic core regions. Validate via confocal imaging using fluorescent analogs (e.g., BODIPY-labeled).
  • Stromal interactions : Fibroblast-secreted ECM proteins (e.g., collagen IV) can sequester the compound, reducing effective concentration. Co-culture assays with CAFs are recommended .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

ParameterValueMethod/Reference
Molecular Weight444.08 g/molHRMS
logP3.2 ± 0.3shake-flask
Aqueous Solubility (pH 7.4)42 μMnephelometry
Thermal Decomposition218°CTGA

Q. Table 2. Recommended In Vitro Assay Conditions

Assay TypeConcentration RangeEndpoint Measurement
Kinase Inhibition (EGFR)0.1–10 μMADP-Glo™ Luminescence
Cytotoxicity (HCT-116)1–50 μMAlamar Blue (48h exposure)

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